(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride (4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride is a synthetic compound that acts as a selective dopamine receptor D1 agonist. It was developed as a possible treatment for Parkinson's disease, as well as for other applications such as treatment of cocaine addiction, but while it had reasonable efficacy in humans it also caused dyskinesias and has not been continued.
Brand Name: Vulcanchem
CAS No.: 166591-11-3
VCID: VC21338755
InChI: InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1
SMILES: CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
Molecular Formula: C22H26ClNO4S
Molecular Weight: 436.0 g/mol

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride

CAS No.: 166591-11-3

Cat. No.: VC21338755

Molecular Formula: C22H26ClNO4S

Molecular Weight: 436.0 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

(4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl) acetate;hydrochloride - 166591-11-3

CAS No. 166591-11-3
Molecular Formula C22H26ClNO4S
Molecular Weight 436.0 g/mol
IUPAC Name [(1S,10R)-4-acetyloxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate;hydrochloride
Standard InChI InChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1
Standard InChI Key NPEZSCRKHFTLPE-MYXGOWFTSA-N
Isomeric SMILES CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
SMILES CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
Canonical SMILES CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)OC(=O)C.Cl
Appearance Solid Powder

Chemical Structure and Properties

Molecular Structure and Composition

Adrogolide HCl possesses a complex tetracyclic structure with specific stereochemistry that significantly influences its pharmacological activity. The molecular formula C22H25NO4S.CLH indicates the presence of carbon, hydrogen, nitrogen, oxygen, sulfur, and chlorine atoms arranged in a distinctive spatial configuration . The compound contains 29 heavy atoms with 2 defined stereogenic centers that contribute to its three-dimensional architecture and biological recognition properties .

The structural backbone features a tetracyclic system with strategically positioned functional groups including two acetate esters that are critical for the compound's activity profile. The propyl side chain and the thia-aza heterocyclic system create a unique molecular environment that enables selective interaction with dopamine D1 receptors.

Physical and Chemical Properties

The physical and chemical properties of Adrogolide HCl are summarized in the following table:

PropertyValue
Molecular FormulaC22H25NO4S.CLH
Molecular Weight435.96414 g/mol
Exact Mass435.127 g/mol
AppearanceTypically exists as solid at room temperature
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count6
Rotatable Bond Count6
Heavy Atom Count29
Complexity599
Defined Atom Stereocenter Count2

These physical properties highlight the compound's moderate molecular weight and complexity, with specific structural features that contribute to its pharmacological profile. The presence of hydrogen bond donors and acceptors influences its interaction with biological targets and affects its solubility characteristics .

Structural Identifiers

For research and database purposes, Adrogolide HCl can be represented through various structural identifiers as follows:

Identifier TypeValue
SMILES NotationCl.CCCC1SC2=C(C3C(NC2)CCC2=CC(=C(C=C32)OC(=O)C)OC(=O)C)C=1
InChI KeyNPEZSCRKHFTLPE-MYXGOWFTSA-N
InChI CodeInChI=1S/C22H25NO4S.ClH/c1-4-5-15-9-17-21(28-15)11-23-18-7-6-14-8-19(26-12(2)24)20(27-13(3)25)10-16(14)22(17)18;/h8-10,18,22-23H,4-7,11H2,1-3H3;1H/t18-,22+;/m1./s1

These structural identifiers provide machine-readable representations of the compound's structure, enabling computational analysis and database searches . The SMILES and InChI notations are particularly valuable for cheminformatic applications and structure-based studies.

FormTemperatureStability Period
Powder-20°C3 years
Powder4°C2 years
In solvent-80°C6 months
In solvent-20°C1 month

These storage recommendations highlight the importance of temperature control for long-term stability . The compound is sufficiently stable at ambient temperature for brief periods, facilitating routine shipping and customs processing without significant degradation. According to the information available, Adrogolide HCl can be shipped at room temperature as it remains stable for several days under ambient conditions during ordinary transportation .

Solubility and Formulation

Solubility Characteristics

Understanding the solubility profile of Adrogolide HCl is crucial for experimental design and formulation development. The compound shows variable solubility in different solvents commonly used in laboratory and biological studies:

SolventSolubility
DMSOMay dissolve (primary solvent of choice)
WaterLimited information on solubility
EthanolAlternative solvent option
DMFAlternative solvent option

For compounds with challenging solubility profiles, it is recommended to test solubility using small quantities to prevent sample loss . DMSO appears to be the preferred solvent for initial dissolution attempts with Adrogolide HCl.

Formulation Strategies for Research Applications

For in vivo research applications, several formulation approaches may be considered to address potential solubility limitations. These include:

  • Injection Formulation 1: DMSO : Tween 80 : Saline = 10 : 5 : 85

    • Implementation: 100 μL DMSO stock solution → 50 μL Tween 80 → 850 μL Saline

    • Saline preparation: Dissolve 0.9 g sodium chloride in 100 mL purified water

  • Injection Formulation 2: DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45

    • Implementation: 100 μL DMSO → 400 μL PEG300 → 50 μL Tween 80 → 450 μL Saline

  • Alternative formulations involving DMSO and corn oil have also been suggested

These formulation strategies are particularly relevant for compounds with limited water solubility (<1 mg/mL) and may be appropriate for Adrogolide HCl depending on its specific dissolution properties in aqueous environments.

Pharmacological Properties

Mechanism of Action

Adrogolide HCl functions as a dopamine receptor D1 agonist, selectively binding to and activating D1 receptors in the central nervous system . The D1 receptor is canonically coupled to Gαs/olf proteins and primarily signals through the activation of adenylyl cyclase, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels . This signaling cascade ultimately influences neuronal excitability and synaptic plasticity in various brain regions.

The compound's specific stereochemistry likely plays a crucial role in its selective binding to D1 receptors over other dopamine receptor subtypes. The tetracyclic structure with its unique spatial arrangement of functional groups enables precise molecular recognition at the receptor binding site, contributing to its pharmacological specificity.

Research Applications and Future Directions

Current Research Applications

Adrogolide HCl serves as a valuable pharmacological tool for investigating D1 receptor-mediated signaling and its role in various neurobiological processes. The compound enables researchers to:

  • Probe D1 receptor function in specific neural circuits

  • Investigate the downstream effects of selective D1 receptor activation

  • Develop and validate experimental models of dopamine-related disorders

  • Conduct structure-activity relationship studies to design improved dopaminergic agents

The availability of selective D1 agonists like Adrogolide HCl has significantly advanced our understanding of dopamine receptor subtype-specific functions and their potential as therapeutic targets.

Future Research Directions

Future research involving Adrogolide HCl may focus on several promising areas:

  • Optimization of drug delivery systems to enhance bioavailability and target specificity

  • Investigation of potential neuroprotective effects in models of neurodegenerative diseases

  • Exploration of combinatorial approaches with other neuroactive compounds

  • Development of modified analogs with improved pharmacokinetic profiles

  • Application of advanced imaging techniques to visualize D1 receptor activation patterns in vivo

These research directions could expand our understanding of D1 receptor biology and potentially lead to novel therapeutic strategies for neuropsychiatric and neurodegenerative disorders.

Regulatory and Classification Information

Adrogolide HCl is classified under the Harmonized System (HS) Tariff Code 2934.99.9001, which encompasses heterocyclic compounds containing a thiazole ring system . This classification is relevant for import/export regulations and customs procedures.

The compound is primarily designated for research purposes, and appropriate handling, documentation, and regulatory compliance should be observed according to local and international guidelines for research chemicals. As with many pharmacologically active compounds, proper precautions regarding safety, disposal, and usage restrictions should be followed in research settings.

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